molecular formula C14H14N2O3S B2372803 4-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid CAS No. 325471-38-3

4-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid

Cat. No. B2372803
CAS RN: 325471-38-3
M. Wt: 290.34
InChI Key: JTYCTMALSUYMEF-UHFFFAOYSA-N
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Description

Thiazoles are heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole derivatives have been reported with a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antiplasmodial, antiallergic, anti-inflammatory, antipsychotropic, and antiarthritic activities .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . They can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various health conditions.

Analgesic and Anti-inflammatory Properties

Thiazole compounds have demonstrated analgesic (pain-relieving) and anti-inflammatory properties . This makes them potential candidates for the development of new pain and inflammation management drugs.

Antimicrobial and Antifungal Applications

Thiazole derivatives have shown antimicrobial and antifungal activities . They could be used to develop new antimicrobial and antifungal agents, contributing to the fight against resistant strains of bacteria and fungi.

Antiviral Activity

Some thiazole compounds have exhibited antiviral properties . They could be explored further for the development of new antiviral drugs.

Diuretic Properties

Thiazole derivatives have been associated with diuretic effects . They could be used in the treatment of conditions like hypertension and edema where reducing fluid buildup is beneficial.

Neuroprotective Effects

Thiazole compounds have shown neuroprotective effects . They could potentially be used in the treatment of neurodegenerative diseases.

Antitumor or Cytotoxic Drug Molecules

Thiazole derivatives have demonstrated antitumor or cytotoxic properties . They could be used in the development of new cancer therapies.

Anticonvulsant Properties

Thiazole compounds have been associated with anticonvulsant properties . They could potentially be used in the treatment of conditions like epilepsy.

Safety And Hazards

The safety and hazards of a specific thiazole derivative would depend on its exact structure. Some general hazards associated with thiazole compounds include acute toxicity and eye damage .

Future Directions

Thiazole derivatives continue to be an area of active research due to their wide range of biological activities. Future research may focus on developing new thiazole derivatives with improved efficacy and safety profiles .

properties

IUPAC Name

4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-9-13(10-5-3-2-4-6-10)16-14(20-9)15-11(17)7-8-12(18)19/h2-6H,7-8H2,1H3,(H,18,19)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYCTMALSUYMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CCC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid

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